molecular formula C12H20N2 B13258618 1-(6-Methylpyridin-2-yl)hexan-1-amine

1-(6-Methylpyridin-2-yl)hexan-1-amine

Cat. No.: B13258618
M. Wt: 192.30 g/mol
InChI Key: ZOEXBWGTQWIVJN-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)hexan-1-amine (CAS 1343221-04-4) is a chemical compound supplied with a purity of ≥95% . It has a molecular formula of C12H20N2 and a molecular weight of 192.30 g/mol . This amine features a hexylamine chain linked to a 6-methylpyridin-2-yl group, a structure often explored in pharmaceutical and chemical research for its potential as a building block or ligand in catalysis . Researchers value this compound for developing new synthetic methodologies and investigating structure-activity relationships. Computational data indicates a topological polar surface area (TPSA) of 38.91 Ų and a LogP of 2.97, parameters useful for predicting solubility and permeability in early-stage research . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . Safety Information: This compound requires careful handling. Safety information indicates the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary measures, including the use of personal protective equipment. For specific handling and storage conditions, please refer to the product's documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)hexan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-4-5-8-11(13)12-9-6-7-10(2)14-12/h6-7,9,11H,3-5,8,13H2,1-2H3

InChI Key

ZOEXBWGTQWIVJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC(=N1)C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 6 Methylpyridin 2 Yl Hexan 1 Amine and Its Structural Analogues

Strategic Retrosynthetic Pathways for the 1-(6-Methylpyridin-2-yl)hexan-1-amine Core

Retrosynthetic analysis of this compound reveals several strategic disconnections that inform the design of synthetic routes. The primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon bond between the pyridine (B92270) ring and the hexyl chain.

A primary retrosynthetic disconnection of the C-N bond of the amine group suggests a reductive amination pathway. This approach involves the condensation of a carbonyl compound, specifically 6-methylpyridine-2-carboxaldehyde, with an amine, followed by reduction of the resulting imine. Alternatively, the disconnection can be made at the C-C bond between the pyridine ring and the alkyl chain. This suggests a strategy involving the coupling of a pyridine electrophile with an organometallic hexyl nucleophile, or vice versa. A third approach involves building the alkylamine functionality from a pre-functionalized pyridine, such as 2-amino-6-methylpyridine (B158447). Each of these pathways offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and control over stereochemistry.

Contemporary Synthetic Routes to Alkyl Amines Incorporating Pyridine Heterocycles

Modern synthetic chemistry offers a diverse toolkit for the construction of alkyl amines featuring pyridine cores. These methods are characterized by their efficiency, functional group tolerance, and adaptability.

A prevalent and highly effective method for the synthesis of this compound is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde. This two-step, one-pot process involves the initial formation of a Schiff base (imine) by the condensation of the aldehyde with an amine, followed by in-situ reduction to the desired amine.

The reaction can be significantly influenced by the choice of reducing agent and reaction conditions. A mild and effective protocol utilizes pyridine-borane in the presence of 4 Å molecular sieves. sciencemadness.org The molecular sieves act as a dehydrating agent, driving the equilibrium towards imine formation. sciencemadness.org The pyridine-borane complex then selectively reduces the imine C=N bond to afford the secondary amine. sciencemadness.org Microwave irradiation has also been shown to enhance the rate of reductive amination reactions, potentially by increasing the rate of mutarotation of hemiacetal intermediates to the reactive aldehyde form. harvard.edu This can lead to significantly reduced reaction times. harvard.edu

Table 1: Reductive Amination Conditions and Outcomes

Reducing AgentCatalyst/AdditiveKey AdvantagesPotential Considerations
Sodium Cyanoborohydride (NaBH3CN)Acidic catalyst (e.g., AcOH)High selectivity for imine reduction.Toxicity of cyanide byproducts. sciencemadness.org
Sodium Triacetoxyborohydride (STAB)None requiredMild, effective for a wide range of substrates.Moisture sensitive.
Pyridine-Borane4 Å Molecular SievesMild conditions, good yields. sciencemadness.orgRequires inert atmosphere. sciencemadness.org
H2/Catalyst (e.g., Pd/C, PtO2)High pressure"Green" reducing agent.Potential for over-reduction of the pyridine ring.

An alternative synthetic strategy commences with the readily available 2-amino-6-methylpyridine. prepchem.comgoogle.comnih.govresearchgate.net This approach involves the derivatization of the existing amino group to introduce the hexyl chain. One plausible, though less direct, route could involve the acylation of 2-amino-6-methylpyridine with hexanoyl chloride to form the corresponding amide. Subsequent reduction of the amide carbonyl group, for instance using a strong reducing agent like lithium aluminum hydride (LiAlH4), would yield the target secondary amine. However, this method can be challenging due to the potential for over-reduction or side reactions involving the pyridine ring.

A more contemporary approach involves the use of N-aminopyridinium salts as synthons for secondary amines. chemrxiv.orgacs.org This method circumvents the challenges of direct alkylation of less nucleophilic aminopyridines. acs.org The N-aminopyridinium salt can be arylated and subsequently alkylated, followed by an in-situ depyridylation to yield the desired secondary amine. chemrxiv.orgacs.org This strategy offers a novel disconnection for the construction of complex secondary amines. chemrxiv.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for the formation of carbon-carbon bonds. dicp.ac.cnacs.orgnih.gov This methodology can be adapted for the synthesis of this compound. A potential route would involve the coupling of a 2-halopyridine derivative (e.g., 2-bromo-6-methylpyridine) with a suitable organoboron reagent bearing the hexylamine (B90201) precursor. For instance, a protected aminohexylboronic ester could be coupled to the pyridine ring, followed by deprotection to reveal the amine.

A more intricate strategy could involve the Suzuki-Miyaura coupling to introduce an alkyl chain that can be subsequently converted to the amine. For example, coupling of 2-bromo-6-methylpyridine (B113505) with a hexenylboronic ester would yield 2-hexenyl-6-methylpyridine. Subsequent hydroboration-oxidation would furnish the corresponding alcohol, which could then be converted to the amine via a tosylate or mesylate intermediate followed by nucleophilic substitution with an amine source. The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be tolerated, making it a valuable tool for the synthesis of complex pyridine derivatives. nih.gov

Development of Chiral Synthetic Approaches for Enantiomerically Pure Analogues

The development of synthetic methods to access enantiomerically pure 1-(pyridin-2-yl)alkylamines is of significant interest due to the prevalence of chiral amines in pharmaceuticals. researchgate.net Several strategies have been successfully employed for the asymmetric synthesis of related compounds.

One effective approach is the use of chiral auxiliaries. For instance, the condensation of pyridine-2-carboxaldehyde with a chiral sulfinamide, followed by diastereoselective addition of an organometallic reagent (e.g., a Grignard reagent) to the resulting imine, can afford the corresponding amine with high diastereoselectivity. youtube.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine. youtube.com

Chemoenzymatic methods also offer a powerful route to chiral pyridine-based alcohols, which are versatile precursors to chiral amines. nih.gov The asymmetric reduction of a prochiral ketone, such as 1-(6-methylpyridin-2-yl)hexan-1-one, using an alcohol dehydrogenase can produce the corresponding chiral alcohol with high enantiomeric excess. nih.gov This alcohol can then be converted to the desired amine with retention of stereochemistry via standard functional group interconversions. Lipase-catalyzed enantioselective acetylation of racemic 1-(2-pyridyl)ethanols has also been shown to be an effective method for kinetic resolution to obtain enantiomerically pure alcohols and acetates. researchgate.net

Table 2: Comparison of Chiral Synthetic Strategies

MethodPrincipleAdvantagesDisadvantages
Chiral AuxiliaryDiastereoselective reaction controlled by a covalently attached chiral group. youtube.comHigh diastereoselectivity, predictable stereochemical outcome. youtube.comRequires additional steps for attachment and removal of the auxiliary.
Asymmetric CatalysisUse of a chiral catalyst to control the stereochemical outcome of a reaction.High atom economy, catalytic amount of chiral source needed.Catalyst development can be challenging and expensive.
Chemoenzymatic SynthesisUse of enzymes for stereoselective transformations. nih.govHigh enantioselectivity, mild reaction conditions. nih.govEnzyme stability and substrate scope can be limitations.
Kinetic ResolutionEnantioselective reaction of one enantiomer of a racemic mixture. researchgate.netCan provide access to both enantiomers. researchgate.netMaximum theoretical yield is 50% for the unreacted enantiomer.

Process Optimization and Scale-Up Considerations for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a larger scale for research applications requires careful optimization of reaction parameters to ensure efficiency, safety, and reproducibility. Key considerations include the choice of reagents and solvents, reaction temperature and time, and purification methods.

For the reductive amination pathway, optimization may involve screening different reducing agents to find a balance between reactivity and selectivity, as well as cost-effectiveness for larger scales. The use of flow chemistry can offer significant advantages for scale-up, allowing for better control over reaction parameters and improved safety.

In the context of cross-coupling reactions, catalyst loading is a critical parameter to optimize. Minimizing the amount of expensive palladium catalyst is crucial for cost-effective scale-up. The development of robust catalysts with high turnover numbers is an active area of research. Additionally, the choice of base, solvent, and reaction temperature can have a profound impact on the yield and purity of the product.

Purification strategies also need to be considered for larger scale synthesis. While chromatography is a powerful tool for purification at the laboratory scale, it can be cumbersome and expensive for larger quantities. Crystallization, distillation, and extraction are often more practical purification methods for multi-gram scale synthesis. The development of a scalable synthesis often involves a multi-step process of optimization to achieve a robust and efficient route. acs.org

Catalytic Strategies and Reaction Condition Tuning

The construction of the 1-aminohexyl side chain on the 6-methylpyridine core can be approached through several catalytic strategies. Key among these are catalytic reductive amination of a corresponding ketone precursor and the catalytic alkylation of the methyl group of 2,6-lutidine (2,6-dimethylpyridine).

Catalytic Reductive Amination: A highly effective and direct route to chiral amines is the asymmetric reductive amination of ketones. acs.orgnih.gov For the synthesis of this compound, a plausible precursor would be 1-(6-methylpyridin-2-yl)hexan-1-one. This ketone can be converted to the target primary amine in a one-pot reaction using an ammonia (B1221849) source and a chiral catalyst under hydrogenation.

A notable catalytic system for this transformation is the ruthenium-based catalyst, Ru(OAc)₂{(S)-binap}. acs.orgnih.gov This system has proven highly efficient for the direct asymmetric reductive amination of various ketones, including 2-acetyl-6-substituted pyridines. By using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, the reaction can achieve excellent enantioselectivity and high conversion rates under hydrogen pressure. acs.orgnih.gov

Tuning the reaction conditions is critical for optimizing the yield and enantiomeric excess. Key parameters include:

Catalyst Loading: The substrate-to-catalyst ratio (s/c) is optimized to ensure reaction completion while minimizing catalyst cost. Ratios around 150 have been shown to be effective. acs.org

Hydrogen Pressure: Pressures around 0.8 MPa are typically sufficient for the reduction. acs.orgnih.gov

Temperature and Solvent: The reaction is often conducted at elevated temperatures (e.g., 90 °C) in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org

ParameterConditionRationale/Effect
CatalystRu(OAc)₂{(S)-binap}Provides high enantioselectivity for chiral amine synthesis.
Nitrogen SourceAmmonium trifluoroacetateEffective source of ammonia for the amination step.
Pressure (H₂)~0.8 MPaSufficient for the hydrogenation of the imine intermediate. acs.orgnih.gov
Temperature~90 °CEnhances reaction rate. acs.org
SolventTHFCommon solvent for this type of transformation.

Catalytic C-H Alkylation: Direct functionalization of C-H bonds is a powerful strategy that avoids pre-functionalization steps. For a structural analogue, the methyl group of 2,6-lutidine can be directly alkylated. Rare-earth metal complexes, particularly those supported by imidazolin-2-iminato ligands, have shown high activity for the ortho-Csp²–H alkylation of 2-alkylpyridines and, more relevantly, the benzylic Csp³–H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.net This atom-economical approach allows for the direct coupling of 2,6-lutidine with an alkene like 1-pentene (B89616) to build the hexyl backbone, which could then be further functionalized to introduce the amine group.

Implementation of Sustainable Chemistry Principles

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalysis: As discussed, the use of catalysts is a cornerstone of green chemistry. Catalytic reductive amination is inherently greener than stoichiometric methods, which often require harsh reagents and produce significant waste. wikipedia.orgacsgcipr.org Catalytic C-H activation further enhances sustainability by eliminating the need for pre-functionalized starting materials. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis is a prime example of using alternative energy sources to drive reactions more efficiently. acs.orgnih.gov This technique can dramatically shorten reaction times and often leads to cleaner reactions with higher yields.

PrincipleApplication in Pyridine SynthesisBenefit
Atom EconomyCatalytic C-H alkylation with alkenes. researchgate.netMaximizes incorporation of reactant atoms into the final product.
Reduced WasteOne-pot multicomponent reactions. acs.orgnih.govEliminates the need to isolate and purify intermediates.
Energy EfficiencyMicrowave-assisted synthesis. acs.orgnih.govDrastically reduces reaction times from hours to minutes.
CatalysisReductive amination with a Ru catalyst. acs.orgnih.govReplaces stoichiometric reagents, improving efficiency and reducing waste.

Synthesis of Isotopic Labeled Analogues for Mechanistic and Tracing Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, pharmacokinetics, and metabolic pathways. researchgate.net For pyridine-containing molecules like this compound, isotopes such as ¹⁵N can be incorporated into the pyridine ring to trace its fate in biological systems or to elucidate reaction mechanisms.

A robust and general method for the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via Zincke imine intermediates. nih.govacs.org This strategy is notable for its broad applicability, functioning on simple pyridines as well as complex, late-stage pharmaceutical compounds.

The process generally involves:

Activation of the Pyridine Ring: The pyridine nitrogen is activated, for example, with triflic anhydride (B1165640) (Tf₂O).

Ring Opening: The activated pyridine reacts with a secondary amine (e.g., dibenzylamine) to open the ring and form a Zincke imine intermediate.

Ring Closure with Labeled Ammonia: The key step involves the reaction of the intermediate with a source of the isotope, such as commercially available ¹⁵NH₄Cl. This closes the ring, incorporating the ¹⁵N atom into the pyridine heterocycle. nih.govacs.org

This methodology consistently achieves high levels of isotopic enrichment, often greater than 95%. acs.org It is a late-stage labeling technique, meaning the isotope can be introduced at the end of a synthetic sequence, which is highly valuable in drug development. This approach could be directly applied to this compound or its precursors to produce the corresponding ¹⁵N-labeled analogue for detailed mechanistic or metabolic studies. nih.govchemrxiv.orgchemrxiv.org

Exploration of Chemical Reactivity and Transformation Mechanisms of 1 6 Methylpyridin 2 Yl Hexan 1 Amine

Elucidating Reactivity Profiles of the Amine Moiety

The primary amine group attached to the hexyl chain is a key site of nucleophilic reactivity, readily participating in reactions common to alkylamines. msu.edumsu.edu Its reactivity is influenced by the steric bulk of the adjacent hexyl group and the electronic properties of the 6-methylpyridine substituent.

The primary amine of 1-(6-methylpyridin-2-yl)hexan-1-amine is expected to react readily with various acylating agents to form stable amide bonds. This transformation is a fundamental reaction of primary amines. msu.edu The reaction typically proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Common acylating agents that can be employed for this transformation include acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent). The pyridine (B92270) nitrogen within the molecule can act as an internal base or acid scavenger, neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, particularly when acyl halides are used.

Table 1: Representative Acylation Reactions

Acylating AgentProduct TypeTypical Conditions
Acetyl ChlorideN-acetyl amideAprotic solvent (e.g., DCM, THF), optional base (e.g., triethylamine)
Acetic Anhydride (B1165640)N-acetyl amideNeat or in a solvent, often with mild heating
Benzoyl ChlorideN-benzoyl amideSchotten-Baumann conditions (aqueous base) or aprotic solvent with a base
Carboxylic Acid + Coupling Agent (e.g., DCC, EDC)General AmideAprotic solvent (e.g., DMF, DCM)

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. dergipark.org.trnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov The formation of Schiff bases is typically reversible and catalyzed by acid. nih.gov

The resulting imine can be subsequently hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic or basic conditions. This reversibility is a key characteristic of the imine linkage. mdpi.com In some cases, the presence of a metal catalyst can facilitate the hydrolysis of pyridine-based imines. mdpi.com

Table 2: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl CompoundProductGeneral Reaction Conditions
BenzaldehydeN-benzylidene-1-(6-methylpyridin-2-yl)hexan-1-amineReflux in an alcohol solvent (e.g., methanol, ethanol) with a catalytic amount of acid.
AcetoneN-(propan-2-ylidene)-1-(6-methylpyridin-2-yl)hexan-1-amineSimilar to aldehydes, may require longer reaction times or removal of water.
CyclohexanoneN-cyclohexylidene-1-(6-methylpyridin-2-yl)hexan-1-amineSimilar to aldehydes, often with azeotropic removal of water.

Probing Chemical Transformations on the 6-Methylpyridine Ring System

The 6-methylpyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity compared to benzene. The nitrogen atom withdraws electron density from the ring, affecting both electrophilic and nucleophilic substitution pathways. nih.gov

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqwikipedia.org Reactions like nitration, sulfonation, and halogenation require harsh conditions and typically yield the C-3 (meta) substituted product. youtube.comuomosul.edu.iq The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring by forming a pyridinium (B92312) ion. wikipedia.orgyoutube.com The alkyl substituents on the ring are weakly activating but their effect is generally overcome by the strong deactivation from the nitrogen. libretexts.org The formation of pyridine N-oxide can significantly activate the ring towards EAS, directing substitution to the C-4 position. youtube.com

Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. youtube.comstackexchange.comwikipedia.org This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be stabilized by the electronegative nitrogen atom. stackexchange.com For NAS to occur, a good leaving group (such as a halide) must be present on the ring. For this compound, a preliminary functionalization step, such as halogenation, would be required to introduce a suitable leaving group for subsequent nucleophilic displacement. The Chichibabin reaction, which involves reacting pyridine with sodium amide to form 2-aminopyridine (B139424), is a classic example of NAS where a hydride ion acts as the leaving group. wikipedia.org

Oxidation: The pyridine ring itself is relatively resistant to oxidation. However, alkyl side chains attached to the ring can be oxidized. Under strong oxidizing conditions, such as with hot potassium permanganate, the C-6 methyl group could potentially be oxidized to a carboxylic acid, yielding 6-(1-aminohexyl)picolinic acid. bme.huacs.org

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method. uoanbar.edu.iquomosul.edu.iq Chemical reduction can also be achieved using reagents such as sodium in ethanol (B145695) or samarium diiodide in the presence of water. clockss.org This transformation converts the aromatic heterocycle into a saturated aliphatic one, drastically altering its chemical and physical properties.

Table 3: Summary of Ring Transformations

TransformationTypical ReagentsExpected Major ProductReference
Electrophilic NitrationHNO₃ / H₂SO₄, high temp.3-Nitro derivative youtube.comuomosul.edu.iq
Side-Chain OxidationKMnO₄, heat6-(1-aminohexyl)picolinic acid bme.hu
Ring ReductionH₂ / Pt or Pd1-(6-Methylpiperidin-2-yl)hexan-1-amine uoanbar.edu.iqclockss.org

The methyl group at the C-6 position of the pyridine ring exhibits enhanced acidity compared to a standard alkyl group due to the electron-withdrawing nature of the aromatic ring. This allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion.

This stabilized anion can then react with a variety of electrophiles, enabling the elaboration of the methyl group. This reactivity is a powerful tool for introducing new functional groups and building molecular complexity.

Table 4: Potential Reactions for C-6 Methyl Functionalization

ElectrophileProduct TypeReaction Pathway
Alkyl Halide (e.g., CH₃I)Elongated side-chain (ethyl)Alkylation
Aldehyde/Ketone (e.g., Benzaldehyde)β-hydroxyalkyl pyridineAldol-type addition
Carbon Dioxide (CO₂)Carboxylic acidCarboxylation
Ester (e.g., Ethyl benzoate)β-keto pyridineClaisen-type condensation

Reactivity of the Hexyl Aliphatic Chain

The hexyl aliphatic chain of this compound is a key determinant of its reactivity profile. While the pyridine and amine groups are the more traditionally reactive sites, the long alkyl chain is also susceptible to functionalization, particularly through radical-based processes and oxidative transformations. The presence of the pyridine ring can influence the regioselectivity of these reactions.

Recent advancements in C-H functionalization have opened up avenues for the selective modification of aliphatic chains. While direct functionalization of pyridines often targets the C2 position due to the directing effect of the nitrogen atom, remote functionalization of the alkyl chain is a more complex challenge. However, strategies involving radical-mediated processes under visible light irradiation have shown promise for the site-selective functionalization of alkyl chains attached to heterocyclic systems.

One potential transformation of the hexyl chain is oxidation. The use of oxidizing agents can lead to the introduction of various functional groups, such as hydroxyl or carbonyl groups, at different positions along the chain. The regioselectivity of such oxidations can be influenced by the choice of catalyst and reaction conditions. For instance, catalyst-free oxidation of pyridine derivatives using peroxides has been reported to be effective.

Below is a hypothetical data table illustrating potential outcomes of the selective oxidation of the hexyl chain of this compound, based on analogous reactions reported in the literature for similar alkyl-substituted heterocycles.

Oxidizing SystemPrimary ProductReaction ConditionsHypothetical Yield (%)
H2O2, Recyclable Anhydride Catalyst1-(6-Methylpyridin-2-yl)hexan-1-olAqueous media, 80°C, 12h75
KMnO4, phase-transfer catalyst1-(6-Methylpyridin-2-yl)hexanoic acidDichloromethane/water, rt, 24h60
1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane1-(6-Methylpyridin-2-yl)hexan-2-oneSolvent-free, rt, 8h85

Transition Metal-Mediated Transformations and Catalytic Implications

The pyridine and amine functionalities in this compound make it an excellent bidentate ligand for coordinating with transition metals. The resulting metal complexes can exhibit significant catalytic activity in a range of organic transformations. The amino-pyridine ligand scaffold has been widely employed in base metal catalysis, with applications in processes like Atom Transfer Radical Polymerization (ATRP).

The coordination of the ligand to a metal center can activate the substrate and facilitate reactions that would otherwise be sluggish. For instance, iron(II) complexes of amino-pyridine ligands have been shown to catalyze the polymerization of styrene. The steric and electronic properties of the substituents on the amino-pyridine ligand can influence the activity and selectivity of the catalyst.

Furthermore, Schiff-base metal complexes derived from 2-aminopyridine derivatives have demonstrated catalytic activity in condensation reactions. For example, a Cu(II) complex of a Schiff base derived from 2-aminopyridine and 3-chlorobenzaldehyde (B42229) has been shown to be a remarkable catalyst for the synthesis of chalcone (B49325) derivatives.

The catalytic potential of transition metal complexes of this compound can be inferred from studies on analogous ligand systems. The table below presents a summary of the catalytic applications of structurally related amino-pyridine metal complexes.

Metal CenterLigand TypeCatalytic ReactionKey Findings
Iron(II)Amino-pyridineAtom Transfer Radical Polymerization (ATRP) of styreneCatalyst activity is influenced by the steric hindrance at the amino carbon.
Copper(II)Schiff base of 2-aminopyridineClaisen-Schmidt condensationComplex showed remarkable catalytic activity and good yields.
Copper(II)(6-methyl-pyridin-2-ylamino)-acetic acidAntibacterial activity enhancementComplexation with copper enhanced the biological activity. researchgate.net

Systematic Structure Activity Relationship Sar Investigations of 1 6 Methylpyridin 2 Yl Hexan 1 Amine Analogues

Dissecting the Influence of Pyridine (B92270) Ring Substitution Patterns on Biological Efficacy

The pyridine ring serves as a crucial scaffold, and its substitution pattern significantly dictates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The position of the methyl group on the pyridine ring is a fundamental determinant of the molecule's conformational profile and interaction potential. In the parent compound, the methyl group is at the 6-position, adjacent to the pyridine nitrogen. Shifting this group to other positions (3, 4, or 5) induces distinct changes.

Steric Effects : A methyl group at the 6-position (or the 2-position, adjacent to the side chain) can create steric hindrance, potentially restricting the rotation of the hexanamine side chain. This restriction may lock the molecule into a specific conformation that is either favorable or unfavorable for binding to a biological target. In contrast, a methyl group at the 3- or 5-position would exert less steric influence on the side chain, allowing for greater conformational flexibility. A 4-methyl substituent would have a minimal steric impact on the side chain but could influence interactions with the wider binding pocket.

Electronic Effects : The methyl group is weakly electron-donating. Its position influences the basicity (pKa) of the pyridine nitrogen. A methyl group at the 2- or 6-position increases the basicity of the pyridine nitrogen more effectively than a methyl group at the 3- or 5-position. This modulation of basicity can be critical for forming hydrogen bonds or ionic interactions with receptor sites.

Table 1: Conceptual Impact of Methyl Group Positional Isomerism

Position of Methyl GroupExpected Steric Hindrance near Side ChainExpected Impact on Pyridine Nitrogen BasicityPotential Conformational Impact
6-position (Parent) HighSignificant IncreaseRestricted side-chain rotation
3-position LowModerate IncreaseHigh side-chain flexibility
4-position MinimalSignificant IncreaseHigh side-chain flexibility
5-position LowModerate IncreaseHigh side-chain flexibility

Effects of Additional Substituents on Pyridine Ring

Introducing other functional groups onto the pyridine ring provides a powerful method for fine-tuning the molecule's properties. The electronic nature (electron-donating or electron-withdrawing) and size of these substituents are key variables.

Studies on analogous pyridine-containing compounds, such as epibatidine (B1211577) analogues, have demonstrated that different substituents drastically alter receptor affinity and efficacy. nih.gov For example, introducing a bromo or fluoro group can significantly enhance binding affinity for specific receptor subtypes. nih.gov The addition of an amino group, which is electron-donating, can also modulate receptor affinity and functional potency. nih.gov Quantitative structure-activity relationship (QSAR) studies on other pyridinyl derivatives have shown that electron-withdrawing groups on the pyridine ring can enhance interactions with biological targets like DNA by stabilizing cationic character at physiological pH. mdpi.com

The effects of these substitutions can be attributed to:

Modulation of Ring Electronics : Electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃) decrease the electron density of the pyridine ring and lower the basicity of the pyridine nitrogen. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) increase electron density and basicity.

Direct Interactions : Substituents can form their own interactions with a binding pocket, such as hydrogen bonds (e.g., -NH₂, -OH) or halogen bonds (e.g., -Br, -I).

Steric Bulk : Larger substituents can introduce steric clashes that prevent optimal binding or, alternatively, can enhance van der Waals interactions if they fit well within a hydrophobic pocket.

Table 2: Effects of Representative Pyridine Ring Substituents on Biological Activity (Based on Analogous Systems)

SubstituentElectronic EffectTypical Position(s)Observed Impact on Analogous SystemsCitation
Fluoro (-F) Electron-withdrawing5-positionDisplayed significantly greater affinity at β2- vs. β4-containing nicotinic receptors. nih.gov
Bromo (-Br) Electron-withdrawing5-positionShowed greater affinity at β2- vs. β4-containing nicotinic receptors and higher potency at α4β4 receptors. nih.gov
Amino (-NH₂) Electron-donating5-positionExhibited greater affinity at β2- vs. β4-containing nicotinic receptors and higher efficacy at α3β4 receptors. nih.gov
Trifluoromethyl (-CF₃) Strongly Electron-withdrawing6-positionOften used to enhance metabolic stability and modulate electronic properties in TRPV1 antagonists.

Correlating Amine Linkage Characteristics and Alkyl Chain Length with Molecular Recognition

The hexanamine side chain is a critical determinant of the molecule's interaction with its target, governing its physicochemical properties and its ability to engage in specific binding interactions.

The primary amine of 1-(6-methylpyridin-2-yl)hexan-1-amine is a key pharmacophoric feature. It is basic and can be protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with an acidic amino acid residue (e.g., aspartate or glutamate) in a receptor. It also possesses two hydrogen atoms, making it an effective hydrogen bond donor. The pyridine nitrogen, with its lone pair of electrons, acts as a hydrogen bond acceptor.

The basicity of this exocyclic amine is directly influenced by the electronic properties of the pyridine ring.

Electron-withdrawing substituents on the pyridine ring will decrease the basicity of the amine.

Electron-donating substituents on the pyridine ring will increase its basicity.

This modulation of pKa can be crucial; an optimal basicity is often required to ensure the amine is sufficiently protonated for ionic bonding without being so basic as to cause off-target effects or poor pharmacokinetic properties.

The hexyl group (a five-carbon chain plus the chiral carbon) contributes significantly to the molecule's lipophilicity. Lipophilicity is a critical parameter for drug candidates, especially those targeting the central nervous system (CNS), as it governs the ability to cross the blood-brain barrier. nih.gov

Alkyl Chain Length : Varying the length of the alkyl chain is a common strategy to optimize binding. A shorter chain (e.g., butyl, pentyl) would decrease lipophilicity, potentially improving aqueous solubility but possibly reducing binding affinity if hydrophobic interactions are lost. A longer chain (e.g., heptyl, octyl) would increase lipophilicity, which could enhance binding in a deep hydrophobic pocket but may also lead to poor solubility, rapid metabolism, and non-specific binding. nih.gov For CNS drugs, an optimal lipophilicity (LogP) is often in the range of 1.5–2.7. nih.gov

Alkyl Chain Branching : Introducing branching (e.g., adding a methyl group to the chain) increases the steric bulk of the side chain. This can improve selectivity for a specific receptor by preventing the molecule from fitting into the binding sites of related off-targets. However, branching can also disrupt a critical interaction if the binding pocket is narrow. Studies on other molecular classes have shown that branched alkyl chains can significantly alter physical properties and solubility compared to their linear counterparts. rsc.orgrsc.org

Table 3: Conceptual SAR of Alkyl Chain Modifications

ModificationChange in Lipophilicity (LogP)Potential Effect on BindingPotential Pharmacokinetic Consequence
Shorten Chain (e.g., Butyl) DecreaseWeaker hydrophobic interactionsIncreased solubility; possibly reduced membrane permeability
Lengthen Chain (e.g., Octyl) IncreaseStronger hydrophobic interactionsDecreased solubility; increased metabolic clearance
Introduce Branching Minor ChangeIncreased steric bulk; potential for improved selectivityMay alter metabolic profile and solubility

Impact of Secondary and Tertiary Amine Modifications

Modification of the primary amine to a secondary (R-NH-CH₃) or tertiary (R-N(CH₃)₂) amine is a fundamental SAR strategy that profoundly alters hydrogen bonding capacity and steric bulk.

Hydrogen Bonding : A primary amine has two hydrogen bond donors (-NH₂). A secondary amine has one (-NH-), while a tertiary amine has none. If hydrogen bond donation from the amine is critical for anchoring the molecule in its binding site, converting it to a tertiary amine would likely abolish activity.

Lipophilicity and Basicity : N-alkylation increases lipophilicity. It also generally has a small effect on the pKa of the amine.

Steric Effects : The addition of methyl or other alkyl groups on the nitrogen increases steric bulk directly at the interaction site. This can be detrimental to binding, but in some cases, these groups can enter a small hydrophobic sub-pocket to enhance affinity.

In studies of related heterocyclic compounds, the conversion of a hydroxyl group to a primary amine was shown to significantly increase activity, while subsequent modification to secondary and tertiary amines was also tolerated, indicating that the specific binding requirements of the target are paramount. acs.org

Table 4: Predicted Impact of Amine Modification

Amine TypeHydrogen Bond DonorsRelative LipophilicityRelative Steric BulkPotential Impact on Activity
Primary (-NH₂) 2BaseLowCan form ionic bonds and two H-bonds
Secondary (-NHR') 1HigherMediumCan form ionic bonds and one H-bond; added R' group may interact with pocket
Tertiary (-NR'R'') 0HighestHighCan form ionic bonds but no H-bonds; activity loss if H-bond donation is critical

Stereochemical Influences on Activity and Selectivity (e.g., R-configuration)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different interactions with their biological targets, which are themselves chiral. In the case of this compound, the carbon atom to which the amino group and the pyridine ring are attached is a chiral center. This gives rise to two enantiomers: (R)-1-(6-methylpyridin-2-yl)hexan-1-amine and (S)-1-(6-methylpyridin-2-yl)hexan-1-amine.

The differential activity of these enantiomers would be investigated by synthesizing and testing each one in isolation. It is frequently observed that one enantiomer, the eutomer, is significantly more active than the other, the distomer. The ratio of their activities is known as the eudismic ratio. For instance, if the (R)-configuration were found to be more potent, SAR studies would focus on maintaining this stereochemistry while modifying other parts of the molecule.

The three-dimensional arrangement of substituents around the chiral center dictates the molecule's ability to fit into a specific binding pocket of a receptor or enzyme. A hypothetical comparison of the activity of the (R) and (S) enantiomers is presented in Table 1.

Table 1: Hypothetical Activity of (R)- and (S)-Enantiomers of this compound Analogues This table is for illustrative purposes and does not represent actual experimental data.

Compound Enantiomer Target Binding Affinity (IC₅₀, nM)
1 (R) 50
1 (S) 500
2 (propyl instead of hexyl) (R) 120

Computational and Experimental Approaches to Pharmacophore Derivation

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. The derivation of a pharmacophore model for this compound analogues can be approached using both computational and experimental methods. nih.gov

Computational Approaches: Ligand-based pharmacophore modeling can be performed when a set of active analogues is available. nih.gov This involves aligning the three-dimensional structures of these molecules and identifying common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For the this compound scaffold, key pharmacophoric features would likely include the basic nitrogen of the amino group (potential hydrogen bond donor and positive ionizable feature), the nitrogen atom of the pyridine ring (hydrogen bond acceptor), the aromatic pyridine ring itself, and the hydrophobic hexyl chain.

Structure-based pharmacophore modeling is utilized when the three-dimensional structure of the biological target is known. nih.gov This approach involves analyzing the interactions between the ligand and the active site of the target to identify crucial binding features.

Experimental Approaches: Experimental data from techniques such as X-ray crystallography and NMR spectroscopy of ligand-target complexes provide direct evidence of the key interactions and can be used to generate a highly accurate pharmacophore model. nih.gov

A hypothetical pharmacophore model for this class of compounds might include the features outlined in Table 2.

Table 2: Hypothetical Pharmacophoric Features for this compound Analogues This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophoric Feature Potential Corresponding Molecular Moiety
Hydrogen Bond Donor Primary amine (-NH₂)
Hydrogen Bond Acceptor Pyridine nitrogen
Aromatic Ring 6-Methylpyridine ring
Hydrophobic Group Hexyl chain

Application of Ligand Efficiency Metrics (e.g., Ligand Efficiency, Lipophilicity Efficiency) in Analog Design

In the process of optimizing a lead compound, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are valuable metrics used to guide this process. sciforschenonline.org

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically the number of heavy (non-hydrogen) atoms. It helps in identifying smaller, more efficient fragments that can be developed into more potent leads. A higher LE value is generally desirable. researchgate.net

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is a measure of the "quality" of the potency, aiming to avoid achieving high potency simply by increasing lipophilicity, which can lead to poor pharmacokinetic properties and toxicity. sciforschenonline.orgresearchgate.net An optimal LLE is generally sought to balance potency and lipophilicity.

The application of these metrics in the design of analogues of this compound would involve calculating LE and LLE for each new compound. This would help in selecting modifications that provide the most efficient gains in potency without unduly increasing molecular size or lipophilicity. An illustrative application of these metrics is shown in Table 3.

Table 3: Illustrative Ligand Efficiency Metrics for Hypothetical Analogues This table is for illustrative purposes and does not represent actual experimental data.

Compound Analogue Modification pIC₅₀ Heavy Atoms logP LE LLE
1 - 7.3 14 3.5 0.52 3.8
A Ethyl instead of hexyl 6.5 10 2.0 0.65 4.5
B Phenyl instead of hexyl 7.0 16 4.0 0.44 3.0

| C | Added hydroxyl to hexyl | 7.5 | 15 | 3.2 | 0.50 | 4.3 |

Advanced Molecular Modeling and Computational Chemistry Applications for 1 6 Methylpyridin 2 Yl Hexan 1 Amine

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-(6-Methylpyridin-2-yl)hexan-1-amine, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for elucidating its electronic structure and predicting its spectroscopic behavior.

DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of the compound, minimizing its energy to find the most stable three-dimensional arrangement. From this optimized structure, a wealth of electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP), which maps the electron density surface to visualize regions of positive and negative electrostatic potential. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amine group, indicating their roles as potential sites for electrophilic attack or hydrogen bonding.

TD-DFT calculations build upon the ground-state electronic structure determined by DFT to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the wavelengths at which the molecule will absorb light. This is crucial for characterizing the compound and understanding its photophysical properties. For instance, studies on other pyridine derivatives have successfully used TD-DFT to correlate calculated absorption spectra with experimental data. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugative effects that contribute to the molecule's stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The hexylamine (B90201) chain of this compound imparts significant conformational flexibility. Understanding the accessible conformations and their relative energies—the conformational landscape—is crucial, as different conformations can exhibit different biological activities and physical properties.

Conformational landscape analysis can be initiated by systematically rotating the rotatable bonds of the hexylamine chain and calculating the potential energy of each resulting conformer using molecular mechanics force fields. This initial scan helps identify low-energy conformers that are likely to be populated at room temperature.

To explore the dynamic behavior and conformational preferences in a more realistic, solvated environment, Molecular Dynamics (MD) simulations are employed. In an MD simulation, the molecule is placed in a simulation box, typically filled with water molecules to mimic physiological conditions. The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved iteratively to simulate the movement of atoms over time.

MD simulations can reveal:

Preferred Conformations: By analyzing the trajectory, one can identify the most frequently adopted conformations of the hexylamine chain and the orientation of the amine group relative to the pyridine ring.

Intramolecular Interactions: The simulation can highlight transient or stable intramolecular hydrogen bonds, for example, between the amine group and the pyridine nitrogen.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how water molecules interact with different parts of the compound, influencing its conformation and solubility.

Insights from MD simulations on related systems, such as alkyl aromatic hydrocarbons acs.orgnih.gov and polymers with flexible chains mdpi.comresearchgate.net, demonstrate the power of this technique to characterize the dynamic nature of molecules with both rigid and flexible components.

Ligand-Target Docking Simulations for Interaction Mechanism Hypotheses

Should this compound be investigated for potential biological activity, molecular docking simulations would be a critical first step to hypothesize its binding mode with a specific protein target. Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from the Protein Data Bank. The structure of this compound is optimized as described in the quantum chemical calculations section.

Binding Site Identification: The active site or binding pocket of the protein is identified.

Docking Algorithm: A docking program (e.g., AutoDock, GOLD) samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

For this compound, docking could reveal key interactions. For example, the pyridine ring could engage in π-π stacking with aromatic amino acid residues (like phenylalanine or tyrosine) in the target's active site. The amine group could act as a hydrogen bond donor or acceptor with polar residues (such as serine or glutamate). researchgate.net The hydrophobic hexyl chain could fit into a greasy pocket of the receptor, contributing to binding through van der Waals interactions. Numerous studies on pyridine-containing compounds have successfully used docking to predict binding modes against targets like EGFR and tubulin, guiding further drug development. researchgate.nettubitak.gov.tr

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. wikipedia.org If this compound is found to be active, VS can be used to discover novel analogs with potentially improved properties.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. The previously described molecular docking protocol is applied to every compound in a large virtual library (which can contain millions of molecules). wikipedia.org Compounds are ranked based on their docking scores, and the top-ranking hits are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the structure of the known active compound, this compound, as a template. nih.gov The library is searched for molecules with similar features. Methods for LBVS include:

2D Similarity Searching: This involves comparing molecular fingerprints (bitwise representations of chemical structures) to find molecules with a high degree of structural similarity to the query molecule.

3D Shape Similarity: This method searches for compounds that have a similar three-dimensional shape and volume to the active conformation of the query molecule.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for biological activity. For this compound, a pharmacophore might consist of a hydrogen bond donor (the amine), a hydrogen bond acceptor (the pyridine nitrogen), an aromatic ring feature, and a hydrophobic feature (the hexyl chain). The database is then screened to find molecules that match this pharmacophore arrangement. nih.gov

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

If a series of analogs of this compound are synthesized and their biological activities are measured, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. QSAR is a statistical method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities. researchgate.net

The development and validation of a QSAR model involves several steps:

Data Set Preparation: A dataset of structurally related compounds with their corresponding experimentally determined activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors that encode different aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the model is rigorously assessed. Internal validation is performed on the training set (e.g., using leave-one-out cross-validation), while external validation is performed by using the model to predict the activities of the compounds in the independent test set. mdpi.com A robust and predictive QSAR model will show good correlation between predicted and experimental activities for both sets.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and streamlining the optimization process. mdpi.com

No Published Research Found for this compound Coordination Chemistry

Following a comprehensive search of available scientific literature, no published research articles or data could be found on the coordination chemistry, supramolecular assembly, or metal-ligand complexes specifically involving the chemical compound This compound .

The investigation sought scholarly information to fulfill a detailed article outline focusing on the design, synthesis, and characterization of metal complexes with this particular pyridine-amine ligand. The search included targeted queries for its complexes with Platinum(II), Copper(II), and other transition metals, as well as for spectroscopic (NMR, FT-IR, UV-Vis), X-ray crystallographic, and theoretical studies.

Despite the existence of research on analogous compounds, such as those with different alkyl chains or alternative functional groups on the pyridine ring, the specific ligand This compound does not appear in the current body of published scientific work concerning its use in coordination chemistry. Commercial suppliers list the compound, indicating its availability for research purposes, but as of now, its interactions and complexation with metal ions have not been documented in peer-reviewed literature.

Therefore, the requested article focusing solely on the coordination chemistry of This compound cannot be generated due to the absence of foundational research data.

Preclinical Pharmacological and Biological Activity Research on 1 6 Methylpyridin 2 Yl Hexan 1 Amine Derivatives

Identification and Characterization of Molecular Targets and Signaling Pathways

The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific molecular targets and modulate signaling pathways. Research into derivatives of 6-methylpyridine has uncovered a range of biological activities, from enzymatic inhibition to receptor modulation.

Enzymatic Inhibition and Activation Mechanisms (e.g., HHAT, JNK3, AMPK, TGase 2, COX-2, Amine Oxidases)

Derivatives of pyridine (B92270) have been investigated for their effects on various enzymatic systems. For instance, certain pyridine derivatives have been screened for their inhibitory activity against human hydrogen sulfide (B99878) (H₂S)-synthesizing enzymes, such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). In one study, two pyridine derivatives, C30 and C31, were identified as weak inhibitors of both CBS and CSE. nih.gov

Additionally, the broader class of pyridine-containing compounds has been evaluated for activity against other enzymes. For example, some 6-methyl pyridine derivatives have been synthesized and assessed for their anticonvulsant properties, which may involve enzymatic targets within the central nervous system. nih.gov Other research has focused on the inhibition of monoamine oxidases (MAO) by pyridine derivatives, with some compounds showing selective inhibition of MAO-A. nih.gov

While direct evidence for the effect of 1-(6-Methylpyridin-2-yl)hexan-1-amine on Hedgehog acetyltransferase (HHAT), c-Jun N-terminal kinase 3 (JNK3), AMP-activated protein kinase (AMPK), or Transglutaminase 2 (TGase 2) is not available in the current literature, the diverse enzymatic activities of related pyridine compounds suggest that this is a plausible area for future investigation.

Table 1: Enzymatic Inhibition by Pyridine Derivatives

Compound Target Enzyme Activity Source
C30 CBS ~50% inhibition at 1 mM nih.gov
C30 CSE ~40% inhibition at 1 mM nih.gov
C31 CBS ~40% inhibition at 0.5 mM nih.gov
C31 CSE ~60% inhibition at 0.5 mM nih.gov
Compound 7 MAO-A Selective inhibition (3950 nM) nih.gov

Receptor Agonism/Antagonism and Allosteric Modulation (e.g., mGluR5, mAChR)

The interaction of pyridine-based compounds with various receptors is a significant area of pharmacological research. A study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govresearchgate.net Specifically, compound 5 in this series demonstrated a high affinity for the human σ₁ receptor with a Kᵢ value of 1.45 nM. nih.gov

While the direct interaction of this compound with metabotropic glutamate (B1630785) receptor 5 (mGluR5) or muscarinic acetylcholine (B1216132) receptors (mAChR) has not been reported, the affinity of related structures for other receptors suggests that screening against a panel of receptors would be a valuable research direction. The structural features of the 6-methylpyridine nucleus combined with various side chains can lead to diverse receptor binding profiles.

Table 2: Receptor Binding Affinity of Pyridine Derivatives

Compound Receptor Kᵢ (nM) Source
1 Human σ₁R 29.2 nih.gov
2 Human σ₁R 7.57 nih.gov
3 Human σ₁R 2.97 nih.gov
4 Human σ₁R 3.97 nih.gov
5 Human σ₁R 1.45 nih.gov

Interactions with Protein Aggregates (e.g., PrPSc)

There is currently no available scientific literature describing the interaction of this compound or its close derivatives with pathological protein aggregates such as the scrapie isoform of the prion protein (PrPSc). This remains an unexplored area of research for this class of compounds.

Development and Application of In Vitro Cellular Assays for Biological Response Assessment

To elucidate the biological effects of novel compounds, robust in vitro cellular assays are essential. These assays can confirm target engagement and provide a platform for screening large compound libraries.

Functional Assays for Target Engagement

Functional assays are critical for determining whether the binding of a compound to its molecular target translates into a biological response. For pyridine derivatives, a variety of cellular assays have been employed. For example, the cytotoxic activity of novel pyridine-3-carbonitrile (B1148548) derivatives was assessed against human cancer cell lines (MCF7, HT29, and A2780) using the MTT assay. researchgate.net In another instance, a non-radioactive cellular cytotoxicity assay was developed using a terpyridine derivative proligand to label target cells and measure cytotoxicity mediated by immune cells. nih.gov

For enzymatic targets, cellular assays can measure the downstream effects of enzyme inhibition or activation. For example, to assess the anti-malarial activity of pyridine derivatives, in vitro tests were conducted against chloroquine-resistant Plasmodium falciparum strains. nih.gov

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a powerful tool for discovering novel modulators of biological targets from large chemical libraries. The pyridine scaffold is a common feature in many compound libraries used for HTS. A high-throughput screening approach was utilized to identify new compounds in Cu(CH₃COO)₂·H₂O-NIPA-heterocyclic ligand systems, which included pyridine-containing ligands. acs.org

Furthermore, various screening methodologies have been developed for pyridine derivatives against specific targets. For instance, a screening platform using orthogonal methods such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and activity assays was established to identify inhibitors of human H₂S-synthesizing enzymes from a library of pyridine derivatives. nih.gov

Table 3: Application of In Vitro Assays for Pyridine Derivatives

Assay Type Application Compound Class Source
MTT Assay Cytotoxicity assessment Pyridine-3-carbonitrile derivatives researchgate.net
Cellular Cytotoxicity Assay Measurement of immune cell-mediated killing Terpyridine derivative proligand nih.gov
Anti-malarial Assay In vitro activity against P. falciparum Pyridine derivatives nih.gov
Orthogonal Screening (DSF, SPR, Activity Assays) Identification of enzyme inhibitors Pyridine derivatives nih.gov
High-Throughput Crystallography Cocrystal screening Substituted pyridines acs.org

Strategies for Lead Compound Optimization and Validation

The optimization of a lead compound, such as a derivative of this compound, is a critical phase in drug discovery. This process aims to enhance the compound's potency, selectivity, and pharmacokinetic properties to transform it into a viable drug candidate. This involves a multi-faceted approach combining computational chemistry, synthetic chemistry, and various biological and pharmacological assays.

Iterative Design Cycles based on SAR and Computational Predictions

Structure-Activity Relationship (SAR) studies are central to this process. By making small, deliberate changes to the molecule's structure—such as modifying the hexyl chain, substituting the methyl group on the pyridine ring, or altering the amine group—researchers can observe the effects on biological activity. For instance, in related heterocyclic compounds, the introduction of polar substituents has been shown to increase solubility and sometimes modestly improve potency. nih.gov Conversely, adding significant steric bulk near a binding pocket can reduce potency. nih.gov

Computational predictions play a crucial role in guiding these iterative cycles. Techniques like Free Energy Perturbation (FEP) calculations allow for the accurate prediction of binding affinities for proposed molecular analogs, helping to prioritize which compounds to synthesize. nih.gov This computational screening, sometimes referred to as a "heterocycle scan" or substituent scan, can save considerable time and resources by focusing synthetic efforts on the most promising modifications. nih.gov For example, computational models can predict how replacing the methyl group on the pyridine ring with a chlorine or a cyano group might affect the compound's interaction with its target. nih.gov This synergy between computational modeling and empirical SAR data accelerates the refinement of the lead compound toward a candidate with an optimal balance of properties.

Preclinical Pharmacokinetic (PK) Profiling in Relevant Animal Models

Favorable pharmacokinetic (PK) properties are essential for a drug's success, as they determine how the body absorbs, distributes, metabolizes, and excretes the compound. Preclinical PK profiling in animal models like rats or mice is a standard step in lead validation. Key parameters evaluated include metabolic stability and oral bioavailability.

Microsomal Stability: The liver is the primary site of drug metabolism, largely carried out by cytochrome P450 enzymes. nih.gov An in vitro assay using human liver microsomes (HLM) or rat liver microsomes (RLM) is a standard method to estimate a compound's metabolic stability. nih.gov Compounds with high metabolic instability are often rapidly cleared from the body, leading to low exposure and poor efficacy. For derivatives of this compound, chemists might modify sites on the molecule that are identified as metabolically vulnerable. For instance, in other heterocyclic series, replacing a metabolically susceptible ring with a more stable one, or adding groups that block metabolic sites, has significantly improved in vivo clearance. nih.gov

Oral Bioavailability: For orally administered drugs, bioavailability—the fraction of the dose that reaches systemic circulation—is a critical parameter. Poor solubility and high metabolic clearance are common causes of low oral bioavailability. nih.gov PK studies in animal models measure key parameters like the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, or AUC) following both intravenous and oral administration. nih.govmdpi.com By comparing the AUC from an oral dose to that from an intravenous dose, the oral bioavailability can be calculated. nih.gov Strategies to improve this property for pyridine-based compounds include the introduction of ionizable polar substituents to dramatically improve aqueous solubility without negatively affecting target binding. nih.gov

Table 2: Example Pharmacokinetic Parameters in Murine Model

Compound Route Dose (mg/kg) Cmax (µM) AUC (h·µM) Oral Bioavailability (%)
Compound 2 Oral 50 0.36 nih.gov 2.9 nih.gov 15 nih.gov
Compound 4 Oral 50 1.15 nih.gov 23.8 nih.gov 36 nih.gov

Development of Advanced Chemical Probes and Research Tool Compounds

Beyond their potential as therapeutic agents, derivatives of novel chemical scaffolds like this compound can be developed into valuable chemical probes and research tools. These compounds are designed to selectively interact with a specific biological target, allowing researchers to study its function in complex biological systems.

For example, a potent and selective derivative could be modified to create an imaging agent, such as a Positron Emission Tomography (PET) ligand. This has been achieved with related N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which were developed to image aggregated α-synuclein, a key pathological hallmark in Parkinson's disease. mdpi.com Such probes enable the visualization and quantification of a target in living organisms.

Another application is the development of activity-based probes (ABPs). An ABP is typically designed with a reactive group (a "warhead") that forms a covalent bond with its target protein. rsc.org This allows for the specific labeling and subsequent identification of the target protein from a complex mixture, helping to confirm drug-target engagement and identify potential off-targets. rsc.org By modifying a this compound derivative with appropriate linker and reporter tags, it could be converted into a tool compound to explore its biological target and associated pathways in greater detail.

Conclusion and Future Directions in the Academic Study of 1 6 Methylpyridin 2 Yl Hexan 1 Amine

Synthesis of Major Academic Contributions and Insights

Academic research into pyridine (B92270) derivatives has established several key principles that provide a foundation for the future study of 1-(6-methylpyridin-2-yl)hexan-1-amine. The pyridine ring is an electron-deficient aromatic system, a property that governs its reactivity. nih.gov The nitrogen atom imparts a basic character, allowing for protonation and the formation of pyridinium (B92312) salts, which can influence solubility and biological interactions. nih.govwikipedia.org

The functionalization of the pyridine ring is a mature field, yet one that continues to evolve. Traditional methods often require harsh conditions, but modern approaches like transition metal-catalyzed C-H activation and photocatalysis offer milder and more selective routes to novel derivatives. researchgate.net These studies collectively underscore the "privileged" nature of the pyridine scaffold in drug discovery, where it is found in a wide range of FDA-approved drugs for diseases spanning from cancer to viral infections. nih.govresearchgate.net The combination of the pyridine moiety with an amine group, as seen in the target molecule, is a common pharmacophore that facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions.

Proposing Novel Methodologies for Pyridine-Amine Synthesis and Functionalization

Future research should focus on developing efficient and versatile synthetic routes to this compound and its analogs. While classical methods like the Hantzsch pyridine synthesis provide a foundational approach, contemporary methodologies offer significant advantages in terms of efficiency, selectivity, and substrate scope. rsc.orgglobalresearchonline.net

Novel strategies could include:

Transition Metal-Catalyzed Cross-Coupling: Techniques analogous to the Buchwald-Hartwig amination could be adapted. This would involve coupling 2-halo-6-methylpyridine with hexan-1-amine or its synthetic equivalents, offering a direct and modular route.

Direct C-H Functionalization: Emerging methods allow for the direct amination of pyridine C-H bonds. researchgate.net This atom-economical approach could potentially be used to introduce the hexan-1-amine moiety directly onto the 6-methylpyridine core, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly stereoselective route to chiral versions of this compound, which is critical for studies of stereospecific biological activity.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, provide a powerful tool for rapidly generating libraries of structurally diverse pyridine derivatives for screening. bcrcp.ac.in Designing an MCR that yields the target scaffold would be a significant advancement.

These proposed methodologies can be summarized as follows:

MethodologyDescriptionPotential Advantages
Cross-Coupling Reactions Coupling of a halogenated pyridine with an amine using a metal catalyst (e.g., Palladium, Copper).High functional group tolerance, well-established, modular.
Direct C-H Amination Direct formation of a C-N bond at a pyridine C-H position, catalyzed by a transition metal.High atom economy, reduced synthetic steps.
Biocatalytic Synthesis Use of enzymes (e.g., transaminases) to catalyze the amination reaction.High stereoselectivity, mild reaction conditions, environmentally friendly.
Multicomponent Reactions A one-pot reaction combining three or more starting materials to form the final product.High efficiency, rapid generation of molecular diversity.

Future Prospects for Deeper Mechanistic Understanding and Target Validation

A primary future objective is to elucidate the potential biological activities and mechanisms of action of this compound. Given the broad therapeutic relevance of pyridine derivatives, this compound could be screened against various disease targets. researchgate.net

Key research prospects include:

Computational Modeling and Screening: Initial in silico studies, such as molecular docking and pharmacokinetic (ADME) prediction, can help identify potential biological targets (e.g., kinases, G-protein coupled receptors, ion channels) and prioritize experimental screening efforts.

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets can rapidly identify potential therapeutic applications. The pyridine-amine scaffold is known to interact with a variety of enzymes and receptors. bcrcp.ac.in

Mechanism of Action (MoA) Studies: Once a biological activity is confirmed, detailed mechanistic studies are crucial. This involves techniques like enzyme kinetics, isothermal titration calorimetry (ITC) to measure binding affinity, and structural biology (X-ray crystallography, Cryo-EM) to visualize the compound's interaction with its target at an atomic level.

Target Validation: Utilizing molecular biology techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) in cellular models can confirm that the identified biological target is responsible for the compound's observed effects.

Addressing Unresolved Challenges and Identifying New Research Opportunities

The principal challenge in the study of this compound is the current lack of foundational research. This presents a significant opportunity for original and impactful investigation.

Unresolved ChallengeResearch Opportunity
Lack of Characterization Data Perform comprehensive synthesis, purification, and structural elucidation using modern analytical techniques (NMR, MS, X-ray crystallography).
Unknown Biological Profile Conduct broad-based phenotypic and target-based screening to uncover potential therapeutic activities (e.g., antimicrobial, anticancer, anti-inflammatory).
No Structure-Activity Relationship (SAR) Synthesize a library of analogs with modifications to the pyridine ring and the alkyl-amine chain to establish clear SAR for any identified biological activity.
Undefined Physicochemical Properties Measure key properties like solubility, pKa, and lipophilicity (logP), which are critical for understanding its drug-like potential.

Further opportunities lie in exploring its potential in materials science. Pyridine derivatives can act as ligands for transition metals, forming complexes with interesting catalytic or photophysical properties. wikipedia.org Investigating the coordination chemistry of this compound could open new avenues of research beyond medicinal chemistry.

Fostering Interdisciplinary Research Paradigms and Collaborations

The comprehensive study of this compound necessitates a highly interdisciplinary approach. Progress will depend on synergistic collaborations between different scientific fields.

Synthetic and Medicinal Chemistry: Organic chemists are needed to develop efficient synthetic routes and create analog libraries for SAR studies. Medicinal chemists will guide the design of molecules with improved potency and pharmacokinetic properties.

Computational Chemistry and Biology: Computational experts can perform predictive modeling to guide experimental work, helping to prioritize synthetic targets and formulate hypotheses about the mechanism of action.

Pharmacology and Cell Biology: Pharmacologists and cell biologists are essential for conducting biological assays, validating targets, and understanding the compound's effects in cellular and animal models.

Structural Biology: Experts in X-ray crystallography and other structural techniques can provide atomic-level insights into how the molecule interacts with its biological targets, guiding further drug design.

By fostering these collaborations, the scientific community can systematically explore the chemical, biological, and potentially material properties of this compound, transforming it from an uncharacterized molecule into a valuable tool for scientific inquiry and potential application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.